molecular formula C16H14O5 B15178078 8-Benzyloxy-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid CAS No. 69114-85-8

8-Benzyloxy-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid

Cat. No.: B15178078
CAS No.: 69114-85-8
M. Wt: 286.28 g/mol
InChI Key: NYUOYBBDYFPVSL-UHFFFAOYSA-N
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Description

8-Benzyloxy-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid is an organic compound with the molecular formula C16H14O5 It is characterized by a benzodioxin ring structure with a benzyloxy group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyloxy-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable benzyl halide with the benzodioxin intermediate.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production typically requires the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Benzyloxy-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

8-Benzyloxy-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Benzyloxy-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group and carboxylic acid functional group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin-2-carboxylic acid: Similar structure but lacks the benzyloxy group.

    2,3-Dihydro-1,4-benzodioxin: Lacks the carboxylic acid group.

    Benzo-1,4-dioxane: A related compound with similar ring structure but different functional groups.

Uniqueness

8-Benzyloxy-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid is unique due to the presence of both the benzyloxy group and the carboxylic acid functional group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

69114-85-8

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

5-phenylmethoxy-2,3-dihydro-1,4-benzodioxine-8-carboxylic acid

InChI

InChI=1S/C16H14O5/c17-16(18)12-6-7-13(15-14(12)19-8-9-20-15)21-10-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,17,18)

InChI Key

NYUOYBBDYFPVSL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2O1)C(=O)O)OCC3=CC=CC=C3

Origin of Product

United States

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